

An In-depth Technical Guide to m-PEG36-azide: Properties and Applications

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For Researchers, Scientists, and Drug Development Professionals

m-PEG36-azide is a high-purity, monodisperse polyethylene glycol (PEG) derivative that plays a crucial role in modern bioconjugation, drug delivery, and proteomics. This technical guide provides a comprehensive overview of its physical properties, detailed experimental protocols for its primary applications, and visual representations of the associated chemical workflows.

Core Physical and Chemical Properties

m-PEG36-azide is characterized by a long, hydrophilic PEG chain terminating in a methoxy group at one end and a reactive azide group at the other. This structure imparts desirable solubility and flexibility to molecules it is conjugated with, making it an invaluable tool in the development of advanced therapeutics and research reagents.



Property	Value
Molecular Formula	C73H147N3O36
Molecular Weight	Approximately 1642.95 g/mol
Appearance	White to off-white solid or viscous oil
Purity	Typically >95%
Solubility	Soluble in water, DMSO, DMF, and chlorinated solvents
Storage Conditions	Store at -20°C, protect from moisture

Experimental Protocols

The terminal azide group of **m-PEG36-azide** allows for its participation in highly specific and efficient "click chemistry" reactions. The two most common applications are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are central to the construction of complex biomolecules, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general steps for conjugating **m-PEG36-azide** to an alkynecontaining molecule.

Materials:

- m-PEG36-azide
- · Alkyne-functionalized molecule of interest
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate

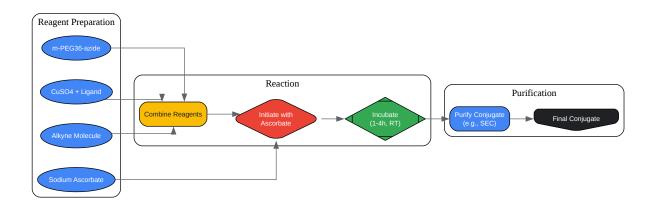


- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
- Appropriate buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
- Anhydrous DMSO or DMF for dissolving reagents

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of m-PEG36-azide in water or an organic solvent like DMSO.
 - Dissolve the alkyne-containing molecule in a compatible solvent.
 - Prepare fresh stock solutions of copper(II) sulfate and sodium ascorbate in water.
 - Prepare a stock solution of the THPTA ligand in water.
- Reaction Setup:
 - In a reaction vessel, combine the alkyne-containing molecule and a molar excess of m-PEG36-azide in the chosen reaction buffer.
 - In a separate tube, pre-mix the copper(II) sulfate and THPTA ligand solutions.
 - Add the copper-ligand complex to the reaction mixture.
- · Initiation and Incubation:
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
 - Incubate the reaction at room temperature for 1-4 hours. The progress can be monitored by techniques such as LC-MS or HPLC.
- Purification:
 - Upon completion, purify the conjugate using an appropriate method, such as sizeexclusion chromatography (SEC) or dialysis, to remove unreacted reagents and byproducts.





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CuAAC Experimental Workflow.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC offers a copper-free alternative for bioconjugation, which is particularly advantageous when working with live cells or copper-sensitive biomolecules.

Materials:

- m-PEG36-azide
- A strained alkyne-containing molecule (e.g., DBCO, BCN)
- Appropriate reaction buffer (e.g., PBS, pH 7.4)

Procedure:

Reactant Preparation:

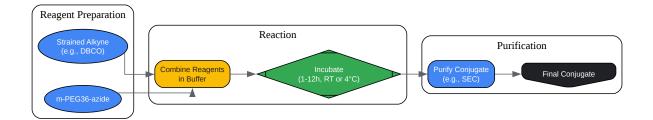


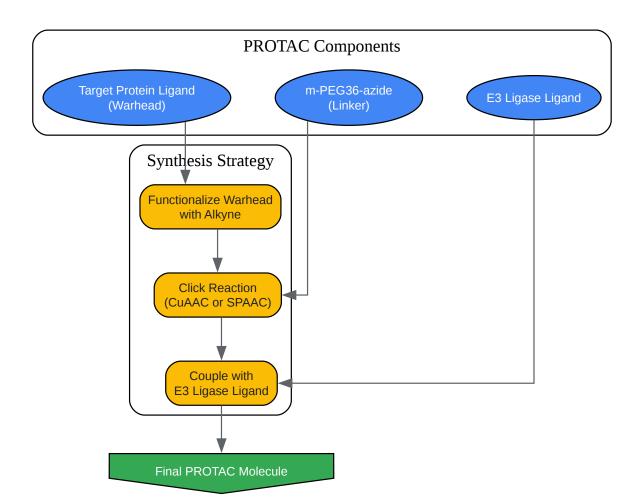




- Dissolve **m-PEG36-azide** in the desired reaction buffer.
- Dissolve the strained alkyne-functionalized molecule in a compatible solvent.
- Conjugation Reaction:
 - Combine the m-PEG36-azide and the strained alkyne molecule in the reaction buffer. The molar ratio should be optimized for the specific application.
- Incubation:
 - Incubate the reaction mixture. Reaction times can vary from 1 to 12 hours at room temperature or 4°C, depending on the reactivity of the strained alkyne.
- Purification:
 - Purify the resulting conjugate using a suitable technique, such as SEC or dialysis, to remove any unreacted starting materials.







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